Cas no 115122-66-2 (2-chloro-6,7,8,9-tetrahydro-5h-cyclohepta[b]pyridine)

2-chloro-6,7,8,9-tetrahydro-5h-cyclohepta[b]pyridine is a synthetic organic compound with notable structural features. It exhibits a unique cyclohepta[b]pyridine core, providing a versatile platform for further chemical transformations. The presence of a chloro substituent offers a reactive site for various synthetic reactions. This compound is valued for its potential in medicinal chemistry and material science applications due to its distinctive aromatic and heterocyclic nature.
2-chloro-6,7,8,9-tetrahydro-5h-cyclohepta[b]pyridine structure
115122-66-2 structure
Product name:2-chloro-6,7,8,9-tetrahydro-5h-cyclohepta[b]pyridine
CAS No:115122-66-2
MF:C10H12ClN
Molecular Weight:181.661981582642
CID:1203974
PubChem ID:91666154

2-chloro-6,7,8,9-tetrahydro-5h-cyclohepta[b]pyridine 化学的及び物理的性質

名前と識別子

    • 2-chloro-6,7,8,9-tetrahydro-5h-cyclohepta[b]pyridine
    • 2-chloro-6,7,8,9-tetrahydro-5H-benzocycloheptene-5-one
    • AGN-PC-00NA9U
    • 7-chloro-2,3,4,5-tetrahydrobenzocycloheptan-1-one
    • SureCN5108894
    • CTK4F2974
    • KB-229963
    • 2-Chlor-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin
    • 6,7,8,9-Tetrahydro-2-chlor-5H-cyclohepta&lt
    • b&gt
    • pyridin
    • AKOS006286508
    • 2-chloro-6,7,8,9-tetrahydro-benzocyclohepten-5-one
    • 2-chloro-6,7,8,9-tetrahydrobenzocyclohepten-5-one
    • 2-Chlor-6,7,8,9-tetrahydro-5H-cyclohepta&lt
    • AK134994
    • AG-E-71236
    • 5'-Chlor-1,2-benzocyclohept-1-en-3-on
    • 2-chlorocycloheptapyridine
    • 2-chloro-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one
    • EN000297
    • 2-chloro-6,7,8,9-tetrahydro-5H-benzocycloheptene-5-one; AGN-PC-00NA9U; 7-chloro-2,3,4,5-tetrahydrobenzocycloheptan-1-one; SureCN5108894; CTK4F2974; KB-229963; 2-Chlor-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin; 6,7,8,9-Tetrahydro-2-chlor-5H-cyclohepta< b> pyridin; AKOS006286508; 2-chloro-6,7,8,9-tetrahydro-benzocyclohepten-5-one; 2-chloro-6,7,8,9-tetrahydrobenzocyclohepten-5-one; 2-Chlor-6,7,8,9-tetrahydro-5H-cyclohepta< b>
    • 2-CHLORO-5H,6H,7H,8H,9H-CYCLOHEPTA[B]PYRIDINE
    • 115122-66-2
    • EN300-170476
    • MDL: MFCD11848716
    • インチ: InChI=1S/C10H12ClN/c11-10-7-6-8-4-2-1-3-5-9(8)12-10/h6-7H,1-5H2
    • InChIKey: YOGHPNCDTGHBFT-UHFFFAOYSA-N
    • SMILES: C1CCC2=CC=C(Cl)N=C2CC1

計算された属性

  • 精确分子量: 181.0658271g/mol
  • 同位素质量: 181.0658271g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 氢键受体数量: 1
  • 重原子数量: 12
  • 回転可能化学結合数: 0
  • 複雑さ: 149
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 12.9Ų
  • XLogP3: 3.6

2-chloro-6,7,8,9-tetrahydro-5h-cyclohepta[b]pyridine Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Aaron
AR027UKP-10g
2-chloro-5H,6H,7H,8H,9H-cyclohepta[b]pyridine
115122-66-2 95%
10g
$5850.00 2023-12-16
1PlusChem
1P027UCD-50mg
2-chloro-5H,6H,7H,8H,9H-cyclohepta[b]pyridine
115122-66-2 95%
50mg
$335.00 2023-12-26
1PlusChem
1P027UCD-5g
2-chloro-5H,6H,7H,8H,9H-cyclohepta[b]pyridine
115122-66-2 95%
5g
$3595.00 2023-12-26
1PlusChem
1P027UCD-10g
2-chloro-5H,6H,7H,8H,9H-cyclohepta[b]pyridine
115122-66-2 95%
10g
$5298.00 2023-12-26
Aaron
AR027UKP-250mg
2-chloro-5H,6H,7H,8H,9H-cyclohepta[b]pyridine
115122-66-2 95%
250mg
$695.00 2025-02-15
Aaron
AR027UKP-1g
2-chloro-5H,6H,7H,8H,9H-cyclohepta[b]pyridine
115122-66-2 95%
1g
$1381.00 2025-02-15
Aaron
AR027UKP-2.5g
2-chloro-5H,6H,7H,8H,9H-cyclohepta[b]pyridine
115122-66-2 95%
2.5g
$2681.00 2025-02-15
Aaron
AR027UKP-500mg
2-chloro-5H,6H,7H,8H,9H-cyclohepta[b]pyridine
115122-66-2 95%
500mg
$1081.00 2025-02-15
1PlusChem
1P027UCD-250mg
2-chloro-5H,6H,7H,8H,9H-cyclohepta[b]pyridine
115122-66-2 95%
250mg
$664.00 2023-12-26
1PlusChem
1P027UCD-100mg
2-chloro-5H,6H,7H,8H,9H-cyclohepta[b]pyridine
115122-66-2 95%
100mg
$485.00 2023-12-26

2-chloro-6,7,8,9-tetrahydro-5h-cyclohepta[b]pyridine 関連文献

2-chloro-6,7,8,9-tetrahydro-5h-cyclohepta[b]pyridineに関する追加情報

Professional Introduction to 2-chloro-6,7,8,9-tetrahydro-5h-cyclohepta[b]pyridine (CAS No. 115122-66-2)

2-chloro-6,7,8,9-tetrahydro-5h-cyclohepta[b]pyridine, identified by its CAS number 115122-66-2, is a significant compound in the realm of pharmaceutical chemistry and medicinal research. This heterocyclic organic molecule belongs to the pyridine class, characterized by a nitrogen-containing aromatic ring fused with a cycloheptane structure. The presence of a chlorine substituent at the 2-position introduces unique reactivity and functional potential, making it a valuable scaffold for drug discovery and synthetic chemistry.

The structural motif of 2-chloro-6,7,8,9-tetrahydro-5h-cyclohepta[b]pyridine combines the versatility of the cycloheptane ring with the electron-withdrawing effect of the chlorine atom. This combination enhances its utility as an intermediate in the synthesis of biologically active molecules. The compound’s stability under various reaction conditions and its ability to undergo selective modifications have positioned it as a cornerstone in the development of novel therapeutic agents.

In recent years, 2-chloro-6,7,8,9-tetrahydro-5h-cyclohepta[b]pyridine has garnered attention in academic and industrial research due to its potential applications in addressing neurological and cardiovascular disorders. The fused ring system mimics natural bioactive scaffolds found in pharmacologically relevant compounds, facilitating the design of molecules with enhanced binding affinity and metabolic stability. Furthermore, the chlorine substituent allows for further functionalization via nucleophilic aromatic substitution or metal-catalyzed cross-coupling reactions, enabling the construction of complex drug candidates.

One of the most compelling aspects of 2-chloro-6,7,8,9-tetrahydro-5h-cyclohepta[b]pyridine is its role in the synthesis of kinase inhibitors. Kinases are critical enzymes involved in numerous cellular signaling pathways, and their dysregulation is implicated in various diseases, including cancer. Researchers have leveraged this compound as a building block to develop inhibitors targeting specific kinase isoforms. For instance, derivatives of 2-chloro-6,7,8,9-tetrahydro-5h-cyclohepta[b]pyridine have shown promise in preclinical studies as potent inhibitors of tyrosine kinases, which play a pivotal role in tumor growth and metastasis.

The pharmacological profile of 2-chloro-6,7,8,9-tetrahydro-5h-cyclohepta[b]pyridine has been further explored through computational modeling and high-throughput screening assays. These studies have revealed that subtle modifications to its structure can significantly alter its biological activity. For example, introducing additional heteroatoms or altering the substitution pattern at the nitrogen atom can enhance binding interactions with target proteins. Such insights have guided the optimization of lead compounds derived from this scaffold toward improved efficacy and reduced toxicity.

Recent advancements in synthetic methodologies have expanded the synthetic utility of 2-chloro-6,7,8,9-tetrahydro-5h-cyclohepta[b]pyridine. Transition-metal-catalyzed reactions, such as palladium-mediated coupling reactions and copper-induced cyclizations, have enabled efficient access to structurally diverse derivatives. These techniques have not only streamlined the synthesis process but also opened new avenues for exploring novel pharmacophores within this class of compounds.

The therapeutic potential of derivatives of 2-chloro-6,7,8,9-tetrahydro-5h-cyclohepta[b]pyridine extends beyond oncology. Emerging research suggests that these compounds may exhibit neuroprotective properties by modulating neurotransmitter systems implicated in neurodegenerative diseases such as Alzheimer’s and Parkinson’s disease. The ability to fine-tune their pharmacokinetic profiles has made them attractive candidates for further development into treatments for central nervous system disorders.

In conclusion,2-chloro-6,7,8,9-tetrahydro-5h-cyclohepta[b]pyridine (CAS No. 115122-66-2) represents a versatile and promising scaffold for pharmaceutical innovation. Its unique structural features and reactivity make it an invaluable tool for medicinal chemists seeking to develop novel therapeutics targeting a wide range of diseases. As research continues to uncover new applications for this compound and its derivatives,its significance in drug discovery is poised to grow even further.

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